molecular formula C22H33FN4 B3812005 N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

Cat. No.: B3812005
M. Wt: 372.5 g/mol
InChI Key: DCXGDXKEAQVDLC-UHFFFAOYSA-N
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Description

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is a complex organic compound featuring an imidazole ring, a piperidine ring, and a fluorophenyl group

Properties

IUPAC Name

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN4/c1-4-22-24-17(2)21(25-22)16-26(3)15-19-10-13-27(14-11-19)12-9-18-5-7-20(23)8-6-18/h5-8,19H,4,9-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXGDXKEAQVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine typically involves multiple steps, including the formation of the imidazole and piperidine rings, followed by their functionalization and coupling.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction is typically carried out under acidic conditions and at elevated temperatures.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors under basic conditions.

    Functionalization and Coupling: The imidazole and piperidine rings are then functionalized with the necessary substituents, such as the ethyl, methyl, and fluorophenyl groups. The final step involves coupling these functionalized rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as histidine, metronidazole, and clotrimazole share the imidazole ring structure and exhibit various biological activities.

    Piperidine Derivatives: Compounds like piperine, risperidone, and haloperidol contain the piperidine ring and are used in different therapeutic contexts.

    Fluorophenyl Derivatives: Compounds such as fluoxetine, flurbiprofen, and fluticasone contain the fluorophenyl group and are known for their pharmacological properties.

Uniqueness

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is unique due to its combination of the imidazole, piperidine, and fluorophenyl moieties, which may confer distinct chemical and biological properties. This unique structure could result in novel interactions with molecular targets and potentially lead to new therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

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